Cas no 10-35-5 ((2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate)

(2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate structure
10-35-5 structure
Product Name:(2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate
Numero CAS:10-35-5
MF:C4H6BrFO2
MW:184.991644382477
CID:1141470
PubChem ID:2733407
Update Time:2025-04-20

(2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate
    • Bromofluoroacetic Acid Ethyl Ester
    • F0001-1128
    • Ethyl bromofluoroacetate
    • ethyl-2-bromofluoroacetate
    • ethyl 2-bromo-2-fluoroacetate
    • ethyl bromo(fluoro)acetate
    • AM61520
    • EINECS 206-928-4
    • Acetic acid, 2-bromo-2-fluoro-, ethyl ester
    • A824938
    • AKOS005259059
    • bromo-fluoro-acetic acid ethyl ester
    • ethylbromofluoroacetate
    • 401-55-8
    • C4H6BrFO2
    • acetic acid, bromofluoro-, ethyl ester
    • Ethyl bromofluoroacetate, 97%
    • ethyl fluorobromoacetate
    • AS-15675
    • 10-35-5
    • SCHEMBL531947
    • DTXSID50905152
    • W-106387
    • EN300-85155
    • B1673
    • NS00043688
    • MFCD00042095
    • Inchi: 1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
    • Chiave InChI: ULNDTPIRBQGESN-UHFFFAOYSA-N
    • Sorrisi: BrC(C(=O)OCC)F

Proprietà calcolate

  • Massa esatta: 183.954
  • Massa monoisotopica: 183.954
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 86.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 26.3A^2

Proprietà sperimentali

  • Colore/forma: Liquido incolore
  • Densità: 1.565
  • Punto di ebollizione: 154℃
  • Punto di infiammabilità: 70℃
  • Indice di rifrazione: 1.424-1.428
  • PSA: 26.30000
  • LogP: 1.24000

(2alpha,5beta,7beta,10beta,13alpha)-4-(acetyloxy)-13-{[(2R)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(L-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.